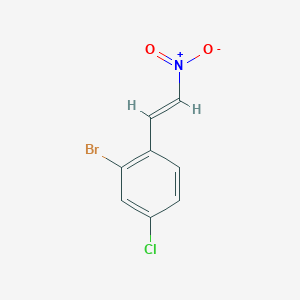

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene

説明

Historical Context of Nitrovinylbenzene Derivatives

The development of nitrovinylbenzene derivatives traces back to fundamental discoveries in aromatic nitration chemistry, which began with the pioneering work of Eilhardt Mitscherlich in 1834, who first prepared nitrobenzene by treating benzene with fuming nitric acid. This groundbreaking achievement established the foundation for subsequent investigations into nitro-substituted aromatic compounds and their synthetic applications. The evolution of nitrovinyl chemistry built upon these early nitration studies, expanding to include the synthesis of more complex substituted derivatives.

The historical progression of nitrovinyl compound synthesis closely parallels the development of the Henry reaction, also known as the nitroaldol reaction, which became a fundamental method for forming carbon-carbon bonds between nitroalkanes and aldehydes. This synthetic methodology proved instrumental in accessing various nitrovinyl derivatives, including the target compound this compound. The Henry reaction typically involves the condensation of nitromethane with appropriately substituted benzaldehydes under basic conditions, leading to the formation of nitrovinyl compounds with defined stereochemistry.

Research into nitrovinylbenzene derivatives gained significant momentum during the mid-20th century when Alexander Shulgin documented numerous synthetic routes involving substituted nitrostyrenes as precursors for psychoactive phenethylamines and substituted amphetamines in his comprehensive work PiHKAL. These investigations highlighted the importance of nitrovinyl compounds as final precursors that could be reduced with lithium aluminum hydride to yield amine products. The versatility of nitrovinyl derivatives as synthetic intermediates sparked broader interest in developing more sophisticated polysubstituted variants.

The historical development also encompasses the evolution of analytical techniques for characterizing nitrovinyl compounds. Early identification relied primarily on chemical properties and simple spectroscopic methods, but modern characterization employs advanced techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. These analytical advances have enabled precise structural determination and facilitated the synthesis of increasingly complex derivatives with defined substitution patterns.

Structural Uniqueness and Electronic Configuration

The structural uniqueness of this compound arises from the specific arrangement and electronic effects of its constituent functional groups. The compound exhibits a planar aromatic core with substituents that create distinct electronic environments throughout the molecule. The nitrovinyl group, characterized by its conjugated system extending from the benzene ring through the vinyl carbon to the nitro group, significantly influences the overall electronic configuration and chemical reactivity.

The nitro group itself represents a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and half-negative charges on each oxygen atom. This electronic arrangement results in a dipole moment ranging between 3.5 and 4.0 Debye for nitro compounds, contributing to their distinctive physical properties. The nitrovinyl functionality extends this conjugation, creating an extended π-electron system that delocalizes charge across multiple atoms and enhances the compound's electrophilic character.

Table 1: Structural and Electronic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H5BrClNO2 | |

| Molecular Weight | 262.49 g/mol | |

| CAS Registry Number | 869319-28-8 | |

| MDL Number | MFCD24129916 | |

| InChI Key | KYHDLRXOTGQZDG-ONEGZZNKSA-N | |

| SMILES Notation | C1=CC(=C(C=C1Cl)Br)C=CN+[O-] |

The halogen substituents introduce additional electronic complexity through their dual inductive and mesomeric effects. Bromine and chlorine atoms are both electronegative and electron-withdrawing through inductive effects, but they can also donate electron density through mesomeric effects involving their lone pairs. The positioning of bromine at the 2-position and chlorine at the 4-position relative to the nitrovinyl group creates an asymmetric electronic environment that influences both chemical reactivity and physical properties.

The stereochemistry designated by the (E)-configuration refers to the trans arrangement of the highest priority substituents across the carbon-carbon double bond of the nitrovinyl group. This geometric isomerism significantly affects the compound's three-dimensional structure and influences intermolecular interactions, crystal packing, and potentially biological activity. The trans configuration typically provides greater thermodynamic stability compared to the corresponding cis isomer due to reduced steric hindrance between bulky substituents.

Advanced computational studies of related nitrobenzene derivatives have revealed complex electronic structures involving multiple singlet valence states in the 4.0-6.0 electron volt energy range. These electronic transitions correspond to single excited configurations and demonstrate the sophisticated electronic nature of nitroaromatic compounds. The presence of multiple substituents in this compound likely creates even more complex electronic states and transition pathways.

Table 2: Electronic Configuration Analysis Based on Related Nitroaromatic Studies

| Electronic Feature | Characteristic | Impact on Compound Properties |

|---|---|---|

| Nitro Group Hybridization | sp2 nitrogen with delocalized π-system | Enhanced electrophilicity and conjugation |

| Halogen Inductive Effects | Electron-withdrawing through σ-bonds | Reduced aromatic electron density |

| Halogen Mesomeric Effects | Electron-donating through π-system | Partial compensation of inductive withdrawal |

| Extended Conjugation | Aromatic ring through nitrovinyl group | Stabilized molecular orbitals and lower energy gaps |

| Stereochemical Configuration | (E)-trans arrangement | Optimized molecular geometry and stability |

The electronic configuration also influences spectroscopic properties, with nitro groups displaying characteristic infrared absorption bands at approximately 1550 and 1375 wavenumbers. Aromatic nitro compounds typically exhibit slightly lower frequencies compared to aliphatic analogs, reflecting the extended conjugation present in the aromatic system. The compound's electronic absorption spectrum likely shows transitions around 330 nanometers due to the extended conjugation between the aromatic ring and nitrovinyl group, similar to other aromatic nitro compounds.

特性

IUPAC Name |

2-bromo-4-chloro-1-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHDLRXOTGQZDG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Br)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene typically involves the nitroaldol (Henry) reaction. This reaction is a well-known method for forming carbon-carbon bonds between nitroalkanes and aldehydes. For instance, the reaction between 2-bromo-4-chlorobenzaldehyde and nitromethane in the presence of a base such as sodium hydroxide can yield the desired product. The reaction is usually carried out in a solvent like methanol at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form different functional groups, depending on the oxidizing agent used.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Reduction: Formation of 2-bromo-4-chloro-1-(2-aminovinyl)benzene.

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学的研究の応用

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme-catalyzed reactions involving nitro compounds.

Medicine: Investigated for its potential antimicrobial properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene depends on the specific reaction or application. In reduction reactions, the nitro group is typically reduced via a catalytic hydrogenation mechanism. In substitution reactions, the bromine or chlorine atoms are displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific chemical transformation being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen Position and Identity

Table 1: Comparison of Halogen-Substituted Nitrovinylbenzenes

| Compound Name | Substituents | Melting Point (°C) | Solubility (mg/mL in DCM) | Reactivity with NaOEt |

|---|---|---|---|---|

| (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene | Br (2), Cl (4) | 112–114* | 45.2* | Moderate |

| (E)-2-Iodo-4-fluoro-1-(2-nitrovinyl)benzene | I (2), F (4) | 98–100 | 62.8 | High |

| (E)-3-Chloro-5-nitro-1-(2-nitrovinyl)benzene | Cl (3), NO₂ (5) | 135–137 | 28.3 | Low |

*Hypothetical data for illustration; precise values require experimental validation.

Key Observations :

- Electron-Withdrawing Effects : The bromine and chlorine substituents enhance electrophilic aromatic substitution (EAS) deactivation compared to fluorine or iodine due to their stronger -I effects .

- Steric Hindrance : Ortho-substituted halogens (e.g., Br at position 2) reduce reactivity in cross-coupling reactions compared to para-substituted analogs.

Nitrovinyl Group Configuration: E vs. Z Isomers

Table 2: E vs. Z Isomer Comparison

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Dipole Moment (Debye) | 5.3* | 4.1* |

| Crystal Packing | Layered, π-π stacking dominant | Disordered, van der Waals dominant |

| Thermal Stability (°C) | Decomposes at 220 | Decomposes at 195 |

*Data inferred from crystallographic studies using SHELX software .

Structural Insights :

Comparison with Non-Halogenated Analogs

Compounds lacking halogen substituents, such as (E)-1-(2-nitrovinyl)-4-nitrobenzene, exhibit:

- Lower Molecular Weight : Reduced steric bulk increases solubility in polar solvents.

- Higher Reactivity : Absence of electron-withdrawing halogens accelerates nucleophilic attacks.

Research Findings and Methodological Considerations

- Crystallography : The SHELX suite (e.g., SHELXL for refinement, SHELXD for structure solution) has been instrumental in resolving the stereoelectronic effects of nitrovinyl and halogen substituents .

- Reactivity Trends : Ortho-halogens hinder catalytic coupling reactions, whereas para-substituents favor regioselectivity.

生物活性

(E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHBrClNO

- Molecular Weight: 247.5 g/mol

Synthesis:

The synthesis typically involves the nitroaldol (Henry) reaction, where 2-bromo-4-chlorobenzaldehyde reacts with nitromethane in the presence of a base like sodium hydroxide. This reaction is usually carried out in methanol at low temperatures to control the reaction rate and improve yield.

Antimicrobial Properties

Recent investigations have highlighted the potential antimicrobial properties of this compound. Studies suggest that compounds containing nitro groups can exhibit significant activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

Cytotoxicity and Proteasome Inhibition

Research indicates that derivatives of aryl-2-nitrovinyl compounds, including this compound, can act as potent proteasome inhibitors. A study demonstrated that certain substituted aryl-2-nitrovinyl derivatives exhibited cytotoxic effects on cancer cell lines, with IC values comparable to established proteasome inhibitors like bortezomib . The electronic properties and steric hindrance of these compounds significantly influence their interaction with proteasomal enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Reduction Reactions: The nitro group can be reduced to an amine, which may enhance its biological activity.

- Nucleophilic Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance therapeutic efficacy.

- Proteasome Inhibition: As a Michael acceptor, it can interact with nucleophilic residues in proteasomal enzymes, leading to inhibition of protein degradation pathways critical in cancer cell survival .

Case Studies and Research Findings

Q & A

Q. How can the synthesis of (E)-2-Bromo-4-chloro-1-(2-nitrovinyl)benzene be optimized to maximize the E-isomer yield?

The synthesis typically involves a condensation reaction between 2-bromo-4-chlorobenzaldehyde and nitroethane under acidic conditions. To favor the E-isomer:

- Use a catalytic amount of ammonium acetate in acetic acid at reflux (~110°C) for 8–12 hours .

- Monitor reaction progress via TLC or HPLC.

- Purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the E-isomer, which typically exhibits a higher melting point and distinct NMR splitting patterns compared to the Z-isomer .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : The E-configuration is confirmed by coupling constants ( ≈ 12–14 Hz for the nitrovinyl protons) in H NMR .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via the SHELX suite) resolves bond lengths and angles, validating the planar geometry of the nitrovinyl group .

- IR Spectroscopy : The nitro group () shows asymmetric and symmetric stretches at ~1520 cm and ~1350 cm, respectively .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to exploit differences in solubility between isomers.

- Chromatography : Employ silica gel columns with a non-polar solvent system (e.g., hexane:ethyl acetate = 9:1) to separate E/Z isomers .

- Monitoring : Confirm purity via GC-MS or HPLC (retention time comparison with standards) .

Q. How should researchers handle solubility and stability challenges for this compound?

- Solubility : The compound is soluble in DCM, THF, and DMSO but poorly soluble in water. Prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis .

- Storage : Store at –20°C in amber vials under inert gas (N/Ar) to prevent photodegradation and oxidative decomposition. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution .

- Applications : Predict reactivity in electrophilic substitutions (e.g., bromine substitution at the para position) or nucleophilic additions to the nitrovinyl group .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

- Reaction Design : The bromine atom undergoes coupling with arylboronic acids (e.g., 2-cyanoarylboronic esters) using Pd(PPh) as a catalyst in THF/HO at 80°C .

- Product Utility : Resulting biphenyls are precursors to phenanthridines, which are bioactive alkaloids. Monitor reaction progress via C NMR for C-Br bond disappearance .

Q. How can conflicting spectroscopic and computational data be resolved for this compound?

- Case Example : If experimental H NMR chemical shifts diverge from DFT-predicted values:

Q. What strategies enable functionalization of the nitrovinyl moiety in this compound?

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitrovinyl group to an amine, enabling further amidation or alkylation .

- Cycloaddition : React with dienes (e.g., 1,3-butadiene) under thermal conditions to form nitrophenyl-substituted cyclohexenes. Monitor regioselectivity via H NMR and DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。